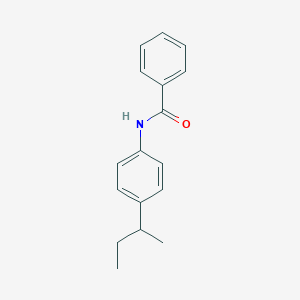

N-(4-sec-Butylphenyl)benzamide

Description

N-(4-sec-Butylphenyl)benzamide is a benzamide derivative featuring a benzoyl group attached to a 4-sec-butylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol (calculated from related compounds in and ). The compound is characterized by the presence of a bulky sec-butyl group on the para position of the phenyl ring, which influences its steric and electronic properties. Variations of this structure, such as N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide (C₁₇H₁₇Cl₂NO; MW 322.23) , demonstrate how halogen substitutions enhance molecular weight and polarity. Another derivative, N-(4-sec-Butylphenyl)-4-(4-ethyl-phenoxymethyl)-benzamide (C₂₆H₂₉NO₂; MW 387.51) , incorporates a phenoxymethyl group, altering solubility and biological interactions.

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(4-butan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-3-13(2)14-9-11-16(12-10-14)18-17(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |

InChI Key |

MLHHTJZEKDWYRF-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural and Physicochemical Properties

*Estimated using ChemDraw/BioByte tools.

Spectral and Analytical Data

- NMR : this compound derivatives show aromatic protons at δ 7.2–8.1 ppm (benzamide) and δ 1.2–1.6 ppm (sec-butyl CH₃) .

- Mass Spectrometry : Halogenated analogs (e.g., 4-bromo) exhibit isotopic patterns (e.g., m/z 296.15 [M+H]⁺ with ⁷⁹Br/⁸¹Br) .

- Elemental Analysis : Ureido derivatives show higher nitrogen content (~16.85% vs. ~6.42% oxygen) .

Structure-Activity Relationships (SAR)

- Lipophilicity : Bulky groups (e.g., sec-butyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .

- Electron-Withdrawing Groups : Nitro or halogens (Cl, Br) improve metabolic stability and target binding .

- Hydrogen-Bonding Motifs : Ureido and carbamoyl groups enhance solubility and interactions with enzymes (e.g., HDAC, PARP) .

- Heterocyclic Substitutions : Imidazole or pyridine rings confer antimicrobial/anticancer activity via metal coordination or π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.